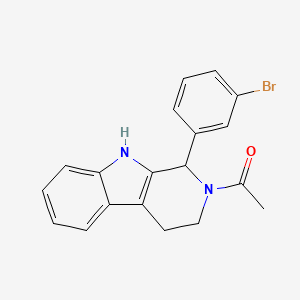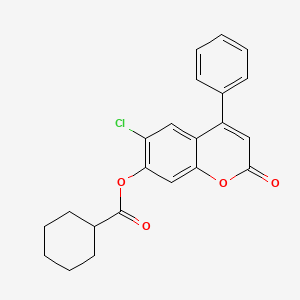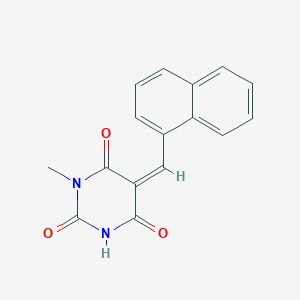
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNMPT, is a chemical compound that belongs to the class of pyrimidinetrione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis. 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the phosphorylation of Akt and its downstream targets, leading to the activation of the caspase cascade and induction of apoptosis in cancer cells. Additionally, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. Moreover, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to protect neurons from oxidative stress and prevent neurodegeneration, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be easily synthesized in a few steps using commercially available starting materials, making it a cost-effective compound for research purposes. However, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its low solubility in water and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing the reaction conditions.
Direcciones Futuras
There are several future directions for the research on 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is to investigate the structure-activity relationship of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives to identify more potent and selective anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo to evaluate its efficacy and safety as a potential anticancer drug. Moreover, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be explored for its potential applications in other fields, such as material science and catalysis. Overall, the research on 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has significant potential for the development of new drugs and materials with diverse applications.
Métodos De Síntesis
The synthesis of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 1-naphthylamine and dimethyl acetylenedicarboxylate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Diels-Alder reaction, followed by a retro-Diels-Alder reaction, and finally, a cyclization step. The yield of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt signaling pathway. Moreover, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
(5Z)-1-methyl-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-18-15(20)13(14(19)17-16(18)21)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-9H,1H3,(H,17,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLNSSHZZBVCCX-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-methyl-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-6-ethyl-6-methyl-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4974488.png)
![N~2~-(4-bromophenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974496.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4974513.png)
![1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)
![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)
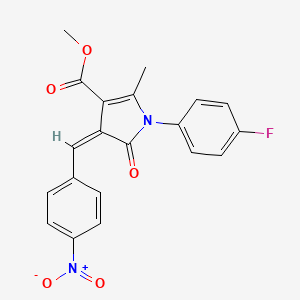
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

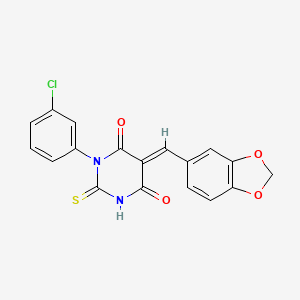
![1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)
